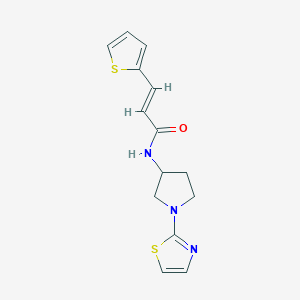

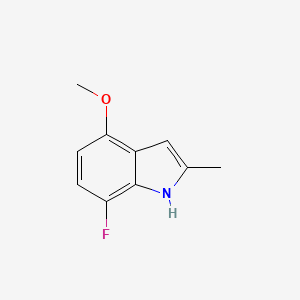

![molecular formula C18H15F3N2O B2860729 N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 852136-57-3](/img/structure/B2860729.png)

N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole is a heterocyclic compound that is widely distributed in the natural world and is an important component of many biologically active compounds . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and biological properties of molecules .

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The trifluoromethyl group would be attached to the benzene portion of the indole ring .Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of π-electrons . The trifluoromethyl group can also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have been studied for their anticancer activity. For instance, a series of novel indole derivatives were designed, synthesized, and evaluated for their antiproliferative activity against selected cancer cell lines .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV, indicating their possible use in antiretroviral therapy .

Antioxidant Activity

The antioxidant properties of indole derivatives could be harnessed for the development of drugs to combat oxidative stress-related diseases .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, suggesting their potential use in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown promise in the treatment of tuberculosis. For example, certain indole derivatives were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties, which could be beneficial in the management of diabetes .

Wirkmechanismus

Target of Action

The primary target of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide is tubulin , a protein that plays a crucial role in cell division . The compound has been found to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division .

Mode of Action

N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide interacts with its target by binding to the colchicine-binding site of tubulin . This interaction inhibits the polymerization of tubulin, leading to a severe disorganization of microtubules and preventing the formation of the mitotic spindle . This results in a severe G2/M cell cycle arrest, followed by cellular senescence and apoptosis .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle and apoptosis pathways . By inhibiting tubulin polymerization, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G2/M phase . This disruption can trigger cellular senescence and eventually lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit cancer cell growth and motility suggests it may have sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is a reduction in cancer cell growth and motility . By disrupting the cell cycle and inducing cellular senescence and apoptosis, the compound can effectively inhibit the proliferation of cancer cells . Additionally, by disrupting microtubule organization, the compound can robustly inhibit cancer cell motility .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O/c1-11-8-14-9-12(2-7-16(14)23-11)10-22-17(24)13-3-5-15(6-4-13)18(19,20)21/h2-9,23H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXYSZHXTIDEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

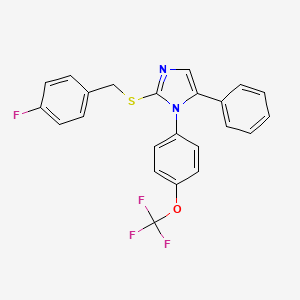

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

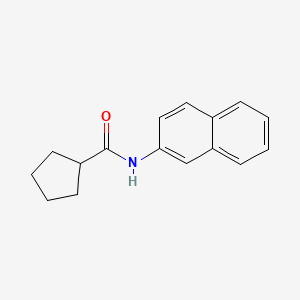

![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)

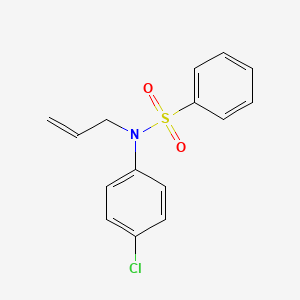

![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2860654.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)

![1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2860658.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)

![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)